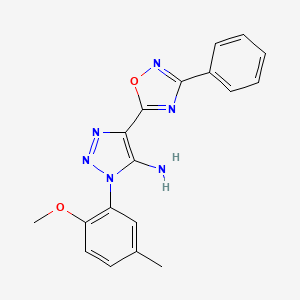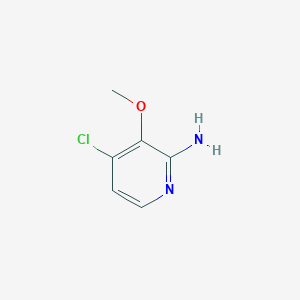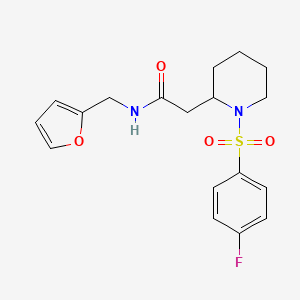![molecular formula C12H21ClN2O3 B2673128 Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 2241139-47-7](/img/structure/B2673128.png)
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a part of the 3,9-diazaspiro[5.5]undecane-based compounds, which have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 9-tert-butyl 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate, has been reported . The InChI code for this compound is 1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20) .Scientific Research Applications
Synthesis of Functionalized Compounds
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has been utilized in the synthesis of complex organic molecules. For instance, the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes demonstrates the compound's utility in creating functionalized molecules through multi-component reactions (MCRs) catalyzed by Et3N. This process highlights the efficiency and versatility of using diazaspiro[5.5]undecane derivatives in organic synthesis (Jia Li et al., 2014).
Antimicrobial Activities
Research has shown that derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride exhibit significant antimicrobial properties. A study on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates revealed their potential as new classes of antibacterial and antifungal agents. This points to the importance of these compounds in the development of new antimicrobial therapies (J. Thanusu et al., 2011).
Drug Development for Chronic Conditions
Another significant application is in the development of drug candidates for chronic conditions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. This underscores the potential of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride derivatives in medicinal chemistry for designing new therapeutics (Y. Kato et al., 2014).
Photophysical Studies and Solvatochromic Analysis
Diazaspiro compounds, including derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, have been subjected to photophysical studies and solvatochromic analysis. These studies reveal the compounds' potential applications in material science, especially in the development of optical materials and sensors. The investigation into their solvent effect on photophysical behavior opens avenues for exploring these compounds in various applications requiring fluorescence and solvatochromic properties (K. Aggarwal & J. Khurana, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOWLCQUJHCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2673051.png)



methanone](/img/structure/B2673058.png)




![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)